molecular formula C22H25N3O5 B7700997 N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B7700997
M. Wt: 411.5 g/mol
InChI Key: BCJMIVSEUABHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for regulating the concentration of glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide inhibits the activity of EAATs by binding to the transporter protein and blocking the uptake of glutamate into the presynaptic neuron. This results in increased extracellular glutamate levels and enhanced excitatory neurotransmission. This compound has been shown to be a non-competitive inhibitor of EAATs, meaning that it binds to a site on the transporter protein that is distinct from the glutamate-binding site.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the extracellular concentration of glutamate, leading to enhanced excitatory neurotransmission. This compound has also been shown to induce neuronal cell death in vitro, although the mechanism underlying this effect is not fully understood. In addition, this compound has been shown to have anti-inflammatory effects in the brain, which may contribute to its potential therapeutic applications in neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in laboratory experiments is its selectivity for EAATs. This allows researchers to specifically target glutamate transporters and study their role in various neurological disorders. However, this compound has some limitations as well. It has been shown to have off-target effects on other neurotransmitter transporters, which may complicate the interpretation of experimental results. In addition, this compound has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of potential future directions for research on N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models of stroke and may have potential as a treatment for this condition. In addition, this compound has been shown to enhance synaptic plasticity in the brain, which may have implications for learning and memory. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more effective formulations for in vivo use.

Synthesis Methods

The synthesis of N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of tert-butyl 2-amino-5-bromobenzoate with 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to form tert-butyl 2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzoate. This compound is then treated with benzoyl chloride to yield this compound.

Scientific Research Applications

N-(tert-butyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been widely used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to increase the extracellular concentration of glutamate, leading to enhanced excitatory neurotransmission. This compound has also been used to investigate the mechanisms underlying epileptic seizures and stroke.

properties

IUPAC Name

N-tert-butyl-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-22(2,3)24-20(26)14-9-7-8-10-15(14)21-23-19(25-30-21)13-11-16(27-4)18(29-6)17(12-13)28-5/h7-12H,1-6H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJMIVSEUABHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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